molecular formula C8H5NO2S B2705886 Thieno[2,3-b]pyridine-5-carboxylic acid CAS No. 117390-38-2

Thieno[2,3-b]pyridine-5-carboxylic acid

Cat. No.: B2705886
CAS No.: 117390-38-2
M. Wt: 179.19
InChI Key: JDWFURAFRCAVOH-UHFFFAOYSA-N
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Description

Thieno[2,3-b]pyridine-5-carboxylic acid is a heterocyclic compound that features a fused ring system composed of a thiophene ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Thieno[2,3-b]pyridine-5-carboxylic acid can be synthesized through several methods. One common approach involves the reductive cyclization of 2-[(1-carboxyethyl)thio]-7-cyclopropyl-3-nitro-4-oxo-4,7-dihydrothis compound using stannous chloride dihydrate . Another method includes the interaction of 2-chloro-7-cyclopropyl-3-nitro-4,7-dihydrothis compound with α-mercaptoalkanoic acids and triethylamine in aqueous acetone at room temperature .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Thieno[2,3-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include stannous chloride for reduction, thionyl chloride for the formation of acid chlorides, and various bases for substitution reactions . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reductive cyclization can yield tetrahydropyrido[3’,2’:4,5]thieno[2,3-b][1,4]thiazines, which have shown potent inhibitory activity against certain cancer cell lines .

Scientific Research Applications

Thieno[2,3-b]pyridine-5-carboxylic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Thieno[2,3-b]pyridine-5-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits, making it a valuable compound in medicinal chemistry and drug development.

Properties

IUPAC Name

thieno[2,3-b]pyridine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2S/c10-8(11)6-3-5-1-2-12-7(5)9-4-6/h1-4H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDWFURAFRCAVOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC=C(C=C21)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117390-38-2
Record name thieno[2,3-b]pyridine-5-carboxylic acid
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